Tnks-2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

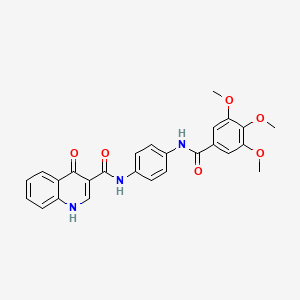

C26H23N3O6 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

4-oxo-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C26H23N3O6/c1-33-21-12-15(13-22(34-2)24(21)35-3)25(31)28-16-8-10-17(11-9-16)29-26(32)19-14-27-20-7-5-4-6-18(20)23(19)30/h4-14H,1-3H3,(H,27,30)(H,28,31)(H,29,32) |

InChI Key |

QTUNARPUEKECCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Tnks-2-IN-2 Mechanism of Action in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Tankyrase-2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a key positive regulator of this pathway. Tnks-2-IN-2 is a potent and selective small molecule inhibitor of TNKS2. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the Wnt signaling cascade. It includes a summary of its biochemical and cellular activity, detailed protocols for key experimental assays, and visualizations of the signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the development of novel therapeutics targeting the Wnt pathway.

Introduction to Wnt Signaling and the Role of Tankyrase-2

The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, driving cell proliferation and other cellular processes.

Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are key regulators of the Wnt signaling pathway. They promote the degradation of Axin, a scaffold protein and a rate-limiting component of the β-catenin destruction complex, through a process called PARsylation (poly-ADP-ribosylation). By PARsylating Axin, tankyrases mark it for ubiquitination and proteasomal degradation. This destabilization of Axin leads to the disassembly of the destruction complex, resulting in β-catenin stabilization and the activation of Wnt signaling.[1] Given their role in promoting Wnt pathway activation, tankyrases have become attractive therapeutic targets for cancers with aberrant Wnt signaling.

This compound: A Selective Tankyrase-2 Inhibitor

This compound is a small molecule inhibitor with high selectivity for Tankyrase-2. Its development has been driven by the observation that some cancers, particularly those with deletions on chromosome 8p where the TNKS1 gene is located, exhibit a specific dependency on TNKS2 for maintaining hyperactive Wnt signaling. This creates a therapeutic window for selective TNKS2 inhibition, potentially minimizing off-target effects associated with dual inhibition of TNKS1 and TNKS2.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the TNKS2 enzyme. By binding to the nicotinamide subsite of the TNKS2 PARP domain, this compound prevents the transfer of ADP-ribose units from NAD+ to its substrate proteins, most notably Axin. This inhibition of Axin PARsylation prevents its ubiquitination and subsequent degradation by the proteasome. The resulting stabilization and accumulation of Axin protein leads to the enhanced formation and activity of the β-catenin destruction complex. Consequently, β-catenin is more efficiently phosphorylated and targeted for degradation, leading to a reduction in its cytoplasmic and nuclear levels and the subsequent downregulation of Wnt target gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound and representative selective TNKS2 inhibitors.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Reference |

| This compound | TNKS2 | 22 | Internal Data |

Table 2: Cellular Activity of a Representative Selective TNKS2 Inhibitor (TDI-012804) *

| Cell Line | Genotype | Assay | EC50 (nM) | Reference |

| DLD-1 TNKS1WT | APC mutant | TOP-Flash Reporter | >1000 | [2] |

| DLD-1 TNKS1HET | APC mutant | TOP-Flash Reporter | ~100 | [2] |

| DLD-1 TNKS1KO | APC mutant | TOP-Flash Reporter | <100 | [2] |

*Note: Specific cellular EC50 data for this compound is not publicly available. Data for TDI-012804, a highly selective TNKS2 inhibitor, is presented as a representative example of the expected cellular activity profile.

Table 3: Selectivity Profile of a Representative Selective TNKS2 Inhibitor (TDI-012804) *

| Enzyme | IC50 (nM) | Fold Selectivity vs. TNKS2 | Reference |

| TNKS1 | >1000 | >45 | [2] |

| TNKS2 | <50 | 1 | [2] |

| PARP1 | >10000 | >200 | [2] |

| PARP2 | >10000 | >200 | [2] |

*Note: A comprehensive public selectivity panel for this compound is not available. Data for TDI-012804 is shown to illustrate the expected high selectivity of this class of inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TOPflash/FOPflash Luciferase Reporter Assay for Wnt Signaling Activity

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPflash and FOPflash reporter plasmids (containing TCF/LEF binding sites or mutated sites, respectively, driving luciferase expression)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well and incubate overnight.

-

Transfection: Co-transfect cells with TOPflash or FOPflash plasmid (100 ng/well) and Renilla plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle (DMSO). Pre-incubate for 1 hour.

-

Wnt Stimulation: Add Wnt3a conditioned media (or recombinant Wnt3a at a final concentration of 100 ng/mL) to the wells and incubate for an additional 16-24 hours.

-

Cell Lysis: Wash the cells once with PBS and then lyse the cells by adding 20 µL of 1X Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in Wnt signaling activity relative to the vehicle-treated control.

Western Blot Analysis of Axin1 and β-catenin Stabilization

This protocol is used to assess the effect of this compound on the protein levels of Axin1 and β-catenin.

Materials:

-

SW480 cells (or other colon cancer cell line with active Wnt signaling)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Axin1, anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed SW480 cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with 100 µL of RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Axin1 at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (GAPDH) to determine the relative changes in Axin1 and β-catenin protein levels.

Visualizations

Wnt Signaling Pathway with this compound Intervention

Experimental Workflow: TNKS2 Knockdown using shRNA

Logical Relationship: High-Throughput Screening for Tankyrase Inhibitors

Conclusion

This compound represents a promising class of targeted therapies for cancers driven by aberrant Wnt signaling, particularly those with a dependency on TNKS2. Its mechanism of action, centered on the stabilization of the key Wnt pathway regulator Axin, provides a clear rationale for its anti-tumor activity. The experimental protocols and visualizations provided in this guide offer a robust framework for the continued investigation and development of this compound and other selective tankyrase inhibitors. Further research focusing on in vivo efficacy, biomarker development, and potential combination therapies will be crucial in translating the therapeutic potential of this targeted approach into clinical benefits for patients.

References

Unveiling the Selectivity of Tnks-2-IN-2: A Technical Guide to a Potent TNKS2 Inhibitor

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive technical guide has been compiled detailing the selectivity profile of the potent tankyrase inhibitor, Tnks-2-IN-2 (also known as compound 5k). This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's preferential inhibition of Tankyrase 2 (TNKS2) over Tankyrase 1 (TNKS1), supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

This compound has emerged as a significant tool in the study of Wnt/β-catenin signaling, a critical pathway implicated in numerous cancers. Its selectivity for TNKS2 offers a more targeted approach to modulating this pathway, potentially leading to therapeutic interventions with improved efficacy and reduced off-target effects.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound was assessed against both TNKS1 and TNKS2, as well as the related enzyme PARP1, to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) are summarized below, demonstrating a clear preference for the tankyrase enzymes, with a slight selectivity for TNKS2 over TNKS1.

| Target Enzyme | IC50 (nM) |

| TNKS1 | 10 |

| TNKS2 | 7 |

| PARP1 | 710 |

| Table 1: Inhibitory potency of this compound against TNKS1, TNKS2, and PARP1. |

The Wnt/β-catenin Signaling Pathway and the Role of Tankyrase

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase 1 and 2 promote the degradation of Axin, a key scaffolding protein in this complex. By inhibiting tankyrases, this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and downregulating Wnt signaling.

TNKS-2-IN-2: A Chemical Probe for Elucidating the Function of PARP Family Enzymes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase-2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes, has emerged as a significant therapeutic target, particularly in the context of oncology.[1] TNKS2 plays a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway, where it promotes the degradation of AXIN1 and AXIN2, key components of the β-catenin destruction complex.[2][3][4] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, making TNKS2 an attractive target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of TNKS-2-IN-2, a potent and selective chemical probe for studying TNKS2 and the broader PARP family.

This compound, also known as Tankyrase-IN-2 and compound 5k, is an orally active small molecule inhibitor that demonstrates high selectivity for tankyrase enzymes over other PARP family members.[5] Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for both in vitro and in vivo studies aimed at understanding the biological functions of TNKS2 and for the development of novel therapeutics.[5]

This compound: Quantitative Data and Selectivity

The efficacy of a chemical probe is defined by its potency and selectivity. This compound exhibits potent inhibition of both Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), with significantly lower activity against other PARP enzymes, such as PARP1. This selectivity is crucial for dissecting the specific roles of tankyrases from other PARP-mediated processes.

| Enzyme | IC50 (nM) | Reference |

| TNKS1 | 10 | [5] |

| TNKS2 | 7 | [5] |

| PARP1 | 710 | [5] |

| PARP2 | >1000 | [2] |

Table 1: Biochemical IC50 values of this compound against key PARP family enzymes.

Cellular assays confirm the on-target activity of this compound. In DLD-1 colorectal cancer cells, this compound leads to a dose-dependent increase in the protein abundance of AXIN2, a direct downstream target of TNKS2, with an EC50 of 319 nM.[5] This cellular potency is in a similar range to its effect on increasing tankyrase protein abundance (EC50 of 320 nM), which is a known consequence of inhibiting their auto-PARsylation.[5]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

TNKS2 is a positive regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, the destruction complex, composed of APC, AXIN, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. TNKS2 PARsylates (poly-ADP-ribosylates) AXIN, leading to its ubiquitination by the E3 ubiquitin ligase RNF146 and its degradation. This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes. This compound inhibits the catalytic activity of TNKS2, thereby preventing the PARsylation and subsequent degradation of AXIN. The stabilized AXIN enhances the activity of the destruction complex, leading to the degradation of β-catenin and the downregulation of Wnt signaling.

References

- 1. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FACS-based protocol to assess cytotoxicity and clonogenic potential of colorectal cancer stem cells using a Wnt/β-catenin signaling pathway reporter - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Tnks-2-IN-2 in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, with aberrant Wnt/β-catenin signaling being a primary driver in a majority of cases. Tankyrase-2 (TNKS2), a key regulator of this pathway, has emerged as a promising therapeutic target. This technical guide explores the therapeutic potential of Tnks-2-IN-2, a potent and selective TNKS2 inhibitor, in the context of colorectal cancer. We consolidate available quantitative data, provide detailed experimental protocols for assessing its efficacy, and visualize key mechanisms and workflows to facilitate further research and development in this area.

Introduction: Targeting the Wnt/β-catenin Pathway in Colorectal Cancer

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation, often initiated by mutations in genes such as APC (Adenomatous Polyposis Coli), is a hallmark of colorectal cancer. A key event in this pathway is the degradation of β-catenin, which is orchestrated by a destruction complex that includes Axin, APC, GSK3β, and CK1α.

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family that promote the degradation of Axin. By inhibiting tankyrases, particularly TNKS2 which is highly expressed in several cancers, it is possible to stabilize Axin levels. This, in turn, enhances the degradation of β-catenin, thereby suppressing the oncogenic Wnt signaling cascade. This compound is a novel small molecule inhibitor designed to selectively target TNKS2, offering a potential therapeutic strategy for a large subset of colorectal cancer patients.

This compound: Quantitative Profile

This compound has demonstrated potent and selective inhibition of Tankyrase-2. The following tables summarize the available quantitative data for this compound and a closely related compound, Tankyrase-IN-2, providing a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Potency of this compound and Related Compounds

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| This compound | TNKS2 | 22 | Potent and selective inhibitor of TNKS2 | [1][2] |

| Tankyrase-IN-2 | TNKS1 | 10 | Potent inhibitor of both TNKS1 and TNKS2 | [3][4] |

| (compound 5k) | TNKS2 | 7 | [3][4] | |

| PARP1 | 710 | >100-fold selective for TNKS2 over PARP1 | [3][4] |

Table 2: Cellular Activity of Tankyrase-IN-2 (compound 5k)

| Cell Line | Assay | Endpoint | Value (nM) | Treatment Conditions | Reference |

| DLD-1 | Tankyrase Protein Abundance Assay | EC50 | 320 | 24 hours | [3] |

| DLD-1 | Axin2 Protein Increase Assay | EC50 | 319 | 24 hours | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by intervening in the Wnt/β-catenin signaling pathway. The diagram below illustrates the mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's therapeutic potential. The following are generalized protocols for key experiments.

TNKS2 Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of TNKS2.

Protocol:

-

Plate Coating: Coat a 96-well plate with histone protein and incubate overnight at 4°C. Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Block the wells with a suitable blocking buffer for 1 hour at room temperature.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Enzyme Incubation: Add recombinant TNKS2 enzyme to each well, followed by the addition of the this compound dilutions. Incubate for 30 minutes at room temperature.

-

Reaction Initiation: Add a mixture of biotinylated NAD+ and the histone substrate to each well to start the PARsylation reaction. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate with PBST. Add Streptavidin-HRP conjugate and incubate for 30 minutes. After another wash, add a chemiluminescent HRP substrate.

-

Measurement: Immediately measure the chemiluminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation of colorectal cancer cell lines.

Protocol:

-

Cell Seeding: Seed colorectal cancer cells (e.g., DLD-1, COLO-320DM) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to each well and incubate for 2-4 hours.

-

Signal Measurement: If using MTT, solubilize the formazan crystals with DMSO or a similar solvent. Measure the absorbance at 570 nm. If using resazurin, measure the fluorescence with an appropriate excitation/emission wavelength pair.

-

Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the cell viability against the logarithm of the drug concentration to determine the GI50 or IC50 value.

Western Blot Analysis

This technique is used to measure the levels of key proteins in the Wnt/β-catenin pathway following treatment with this compound.

Protocol:

-

Cell Treatment and Lysis: Treat colorectal cancer cells with this compound at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Axin2, active β-catenin, total β-catenin, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

In Vivo Colorectal Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., COLO-320DM) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at various doses and a vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the compound.

-

Monitoring: Measure tumor dimensions and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a set duration), euthanize the mice, and excise the tumors.

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group. A portion of the tumor tissue can be snap-frozen for pharmacodynamic analysis (e.g., Western blotting for Wnt pathway proteins) and another portion fixed in formalin for histopathological examination.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of colorectal cancer, particularly for tumors harboring a dysregulated Wnt/β-catenin signaling pathway. Its high potency and selectivity for TNKS2 suggest the potential for a favorable therapeutic window. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other TNKS2 inhibitors.

Future research should focus on:

-

Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound.

-

Identifying predictive biomarkers to select patients most likely to respond to TNKS2 inhibition.

-

Investigating potential combination therapies to enhance efficacy and overcome resistance mechanisms.

-

Conducting comprehensive preclinical toxicology studies to ensure a favorable safety profile before advancing to clinical trials.

The continued exploration of selective TNKS2 inhibitors like this compound holds significant promise for advancing the precision medicine landscape for colorectal cancer patients.

Disclaimer: this compound is a research compound and is not approved for human use. The information provided in this document is intended for research and drug development professionals.

References

An In-depth Technical Guide to the Interaction of Tankyrase-IN-2 with the β-Catenin Destruction Complex

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Tankyrase-IN-2, detailing its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to characterize its interaction with the β-catenin destruction complex.

Introduction: The Wnt/β-Catenin Pathway and the Role of Tankyrase

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1][2]

Central to the regulation of this pathway is the β-catenin destruction complex . In the absence of a Wnt signal, this multi-protein complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), captures cytoplasmic β-catenin.[3] Sequential phosphorylation by CK1α and GSK3β marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the Poly(ADP-ribose) polymerase (PARP) family of enzymes that act as positive regulators of Wnt signaling.[4] They do so by targeting the scaffold protein Axin for degradation. TNKS enzymes catalyze the addition of ADP-ribose polymers (PARsylation) onto Axin.[5] This modification is recognized by the E3 ubiquitin ligase RNF146, which poly-ubiquitinates Axin, targeting it for proteasomal degradation.[6] The resulting depletion of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes.[1]

Inhibiting tankyrase activity has thus emerged as a key therapeutic strategy to suppress oncogenic Wnt signaling by stabilizing Axin and promoting β-catenin destruction.[2]

Tankyrase-IN-2: A Potent and Selective Inhibitor

Tankyrase-IN-2 (also referred to as compound 5k in some literature) is a potent and selective small molecule inhibitor of both TNKS1 and TNKS2.[7] It demonstrates high affinity for the catalytic domains of the tankyrase enzymes and shows significant selectivity over other PARP family members, such as PARP1. Its activity has been demonstrated to effectively modulate Wnt pathway signaling in cellular and xenograft models.[7]

Mechanism of Action of Tankyrase-IN-2

Tankyrase-IN-2 functions by competitively inhibiting the catalytic activity of TNKS1 and TNKS2. By blocking the PARsylation of Axin, the inhibitor prevents its RNF146-mediated ubiquitination and degradation. This leads to the stabilization and accumulation of Axin protein, which reconstitutes the β-catenin destruction complex. A functional destruction complex efficiently phosphorylates β-catenin, leading to its degradation and a subsequent reduction in Wnt pathway signaling. This mechanism is confirmed by the dose-dependent increase in Axin2 protein levels observed in cells treated with Tankyrase-IN-2.[7]

Quantitative Data Presentation

The potency and selectivity of Tankyrase-IN-2 have been characterized through biochemical and cell-based assays. The key quantitative data are summarized below.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Biochemical | TNKS1 | IC₅₀ | 10 | [7] |

| TNKS2 | IC₅₀ | 7 | [7] | |

| PARP1 | IC₅₀ | 710 | [7] | |

| Cellular | DLD-1 | EC₅₀ (Axin2 Stabilization) | 319 | [7] |

| DLD-1 | EC₅₀ (TNKS Protein Stabilization) | 320 | [7] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzymatic activity by 50%.

-

EC₅₀ (Half-maximal effective concentration): The concentration of the inhibitor that provokes a response halfway between the baseline and maximum response in a cellular context.

These data highlight that Tankyrase-IN-2 is a highly potent inhibitor of both TNKS1 and TNKS2, with approximately 100-fold selectivity against PARP1. Its cellular activity in stabilizing Axin2 occurs in the low nanomolar range, consistent with its biochemical potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize inhibitors like Tankyrase-IN-2.

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant TNKS2.

Materials:

-

Recombinant human TNKS2 enzyme (e.g., catalytic domain, amino acids 849-1166).

-

Histone-coated 96-well plates.

-

PARP Substrate Mixture (containing biotinylated NAD+).

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM MgCl₂).

-

Streptavidin-HRP conjugate.

-

Chemiluminescent HRP substrate.

-

Tankyrase-IN-2 and control compounds (dissolved in DMSO).

-

Luminometer.

Procedure:

-

Compound Preparation: Prepare a serial dilution of Tankyrase-IN-2 in DMSO. A typical final concentration range for testing would be 0.1 nM to 10 µM.

-

Reaction Setup: To each well of the histone-coated plate, add the TNKS2 enzyme diluted in assay buffer.

-

Inhibitor Addition: Add the diluted Tankyrase-IN-2 or DMSO (vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the PARP Substrate Mixture (containing biotinylated NAD+) to all wells to start the enzymatic reaction. Incubate for 30-60 minutes at 25°C.

-

Detection:

-

Wash the plate multiple times with a wash buffer (e.g., PBS + 0.05% Tween-20) to remove unreacted substrates.

-

Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30 minutes at room temperature. The HRP conjugate will bind to the biotinylated ADP-ribose chains attached to the histones.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add the chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately read the plate in a luminometer. The light signal is proportional to the amount of PARsylation, and thus to TNKS2 activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.

This assay measures the functional effect of an inhibitor on the transcriptional activity of the Wnt/β-catenin pathway in living cells.

Materials:

-

HEK293T or other suitable cell line.

-

TOPFlash (contains TCF/LEF binding sites driving luciferase) and FOPFlash (mutated binding sites, negative control) reporter plasmids.

-

Renilla luciferase plasmid (for normalization).

-

Transfection reagent.

-

Wnt3a conditioned media or LiCl (to activate the pathway).

-

Tankyrase-IN-2.

-

Dual-Luciferase Reporter Assay System.

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 12-24 hours, replace the media with fresh media containing either Wnt3a conditioned media or LiCl (e.g., 20 mM) to stimulate the Wnt pathway. Concurrently, add serial dilutions of Tankyrase-IN-2 or DMSO vehicle control.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.

-

Luciferase Measurement: Measure the firefly (TOPFlash) and Renilla luciferase activities for each well using a luminometer according to the assay kit instructions.

-

Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

-

Calculate the fold-change in reporter activity relative to the unstimulated, vehicle-treated cells.

-

Determine the IC₅₀ of Tankyrase-IN-2 by plotting the normalized reporter activity against the inhibitor concentration.

-

This protocol is used to directly visualize the effect of Tankyrase-IN-2 on the protein levels of key pathway components in a Wnt-dependent cell line like DLD-1 or SW480.

Materials:

-

DLD-1 cells.

-

Tankyrase-IN-2.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Axin2, anti-β-catenin, anti-Actin or -Tubulin as a loading control).

-

HRP-conjugated secondary antibodies.

-

ECL (Enhanced Chemiluminescence) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Seed DLD-1 cells and grow to ~70-80% confluency. Treat cells with increasing concentrations of Tankyrase-IN-2 (e.g., 0, 10, 100, 300, 1000 nM) for 24 hours.

-

Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-Axin2 and mouse anti-Actin) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash the membrane thoroughly with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP) for 1 hour at room temperature.

-

Wash the membrane again.

-

Apply ECL substrate and capture the chemiluminescent signal using a digital imager.

-

-

Analysis: Quantify the band intensities using image analysis software. A successful experiment will show a dose-dependent increase in Axin2 levels and a corresponding decrease in total or active β-catenin levels, while the loading control (Actin) remains constant.

Conclusion

Tankyrase-IN-2 is a potent and selective dual inhibitor of TNKS1 and TNKS2. By directly inhibiting the PARsylation activity of these enzymes, it prevents the degradation of Axin, a critical scaffold protein. This action stabilizes and restores the function of the β-catenin destruction complex, leading to the efficient degradation of β-catenin and the subsequent suppression of the Wnt signaling pathway. The robust biochemical and cellular data, combined with well-established experimental protocols, make Tankyrase-IN-2 a valuable tool for researchers investigating Wnt-driven pathologies and a promising candidate for further drug development.

References

- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for a Novel Tankyrase 2 Inhibitor (e.g., Tnks-2-IN-2)

Topic: In Vitro PARylation Assay Protocol for a Novel Tankyrase 2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tankyrase 2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family, is a key regulator in various cellular processes, including the Wnt/β-catenin signaling pathway, telomere maintenance, and glucose metabolism.[1][2] Dysregulation of TNKS2 activity is implicated in diseases such as cancer.[2][3] TNKS2 catalyzes the poly-ADP-ribosylation (PARylation) of target proteins, marking them for subsequent cellular processes like ubiquitination and degradation.[1][2] A critical substrate of TNKS2 is Axin, a scaffold protein in the β-catenin destruction complex.[3][4] By PARylating Axin, TNKS2 promotes its degradation, leading to the activation of Wnt signaling.[3][4] Therefore, inhibitors of TNKS2 are of significant interest as potential therapeutic agents.

This document provides a detailed protocol for an in vitro PARylation assay to evaluate the inhibitory activity of a novel compound, referred to here as Tnks-2-IN-2, on human Tankyrase 2. The assay measures the formation of poly(ADP-ribose) (PAR) chains on a substrate or via auto-PARylation of the enzyme.

Signaling Pathway and Mechanism of Inhibition

Tankyrase 2 is a positive regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, the destruction complex, composed of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt signaling, this process is inhibited. Tankyrase 2 contributes to the activation of this pathway by PARylating Axin. The PARylated Axin is then recognized by the E3 ubiquitin ligase RNF146, which ubiquitinates Axin, leading to its degradation.[1][2][5][6] The degradation of Axin disrupts the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound, as a Tankyrase 2 inhibitor, blocks the PARylation of Axin, leading to its stabilization, reformation of the destruction complex, and subsequent degradation of β-catenin, thereby inhibiting the Wnt signaling pathway.[3]

Caption: Tankyrase 2 signaling pathway and mechanism of inhibition.

Experimental Protocol: In Vitro TNKS2 PARylation Assay (Chemiluminescent)

This protocol is adapted from immunochemical methods used to measure the accumulation of poly(ADP-ribose) (PAR).[7]

Objective: To determine the in vitro inhibitory activity and IC50 value of this compound against recombinant human Tankyrase 2.

Principle: The assay measures the PARylation activity of TNKS2. The enzyme uses NAD+ as a substrate to add PAR chains to a protein substrate (or itself via auto-PARylation). The resulting PAR is immobilized and detected using an anti-PAR antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The chemiluminescent signal generated is proportional to the enzyme activity.

Materials and Reagents:

-

Recombinant human Tankyrase 2 (catalytic domain, e.g., residues 849-1166)

-

This compound and a known TNKS inhibitor (e.g., XAV939) as a positive control

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM MgCl2

-

Dimethyl sulfoxide (DMSO)

-

Nitrocellulose membrane

-

Blocking Buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary Antibody: Mouse anti-PAR monoclonal antibody

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent Substrate (e.g., ECL)

-

X-ray film or a chemiluminescence imager

Experimental Workflow:

Caption: In vitro PARylation assay experimental workflow.

Procedure:

-

Compound Preparation: Dissolve this compound and the control inhibitor (e.g., XAV939) in DMSO to create stock solutions. Prepare serial dilutions in DMSO.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture with a total volume of 5 µL.

-

Add the assay buffer.

-

Add the recombinant TNKS2 enzyme.

-

Add the test compound (this compound) or control inhibitor at various concentrations. For the negative control, add an equivalent volume of DMSO. The final DMSO concentration should be kept constant across all reactions (e.g., 2%).

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15-30 minutes) at 25°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding NAD+ to a final concentration of 1 µM.

-

Incubate the reaction mixture for 30 minutes at 25°C.

-

-

Detection of PARylation:

-

Spot the entire 5 µL reaction mixture onto a dry nitrocellulose membrane and allow it to air dry completely.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary anti-PAR antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate according to the manufacturer's instructions.

-

-

Data Acquisition and Analysis:

-

Expose the membrane to X-ray film or capture the signal using a chemiluminescence imager.

-

Quantify the signal intensity for each spot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation

The inhibitory activity of this compound and control compounds against TNKS2 can be summarized in a table for easy comparison.

| Compound | TNKS2 IC50 (nM) | Reference |

| This compound | e.g., 8.5 | Experimental Data |

| XAV939 | 13.4 | [4] |

| WXL-8 | 9.1 | [4] |

| Compound 16 | 6.3 | [8] |

Note: The IC50 value for this compound is a placeholder for experimental results.

Alternative Assay Formats

-

ELISA-based Assay: This format involves coating a 96-well plate with a substrate protein.[9] The PARylation reaction is carried out in the wells, and detection is performed using an anti-PAR antibody and a colorimetric or fluorescent secondary antibody. This method is highly amenable to high-throughput screening.

-

Homogeneous Assay: Commercial kits are available that utilize technologies like AlphaScreen or HTRF for a homogeneous assay format, which does not require separation or washing steps.

-

Western Blot Analysis: The reaction products can be resolved by SDS-PAGE, transferred to a membrane, and probed with an anti-PAR antibody to visualize the PARylated proteins.[10]

Conclusion

The described in vitro PARylation assay provides a robust method for determining the inhibitory potency of novel compounds like this compound against Tankyrase 2. The results from this assay are crucial for the characterization of new inhibitors and for guiding further drug development efforts targeting the Wnt/β-catenin signaling pathway.

References

- 1. uniprot.org [uniprot.org]

- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Tankyrase-mediated ADP-ribosylation is a regulator of TNF-induced death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Poly(ADP-ribose) Polymerase Enzyme Tankyrase Antagonizes Activity of the β-Catenin Destruction Complex through ADP-ribosylation of Axin and APC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Using Tnks-2-IN-2 in a Cell-Based TOP-Flash Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Tnks-2-IN-2, a selective inhibitor of Tankyrase-2 (TNKS2), in a cell-based TOP-Flash reporter assay to quantify the activity of the canonical Wnt/β-catenin signaling pathway. Tankyrase enzymes are key positive regulators of this pathway, and their inhibition presents a therapeutic strategy for diseases characterized by aberrant Wnt signaling, such as various cancers.[1][2] The TOP-Flash assay is a widely-used tool that employs a luciferase reporter to measure T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated transcription, a downstream effect of β-catenin stabilization.[3][4] This guide covers the scientific background, a step-by-step experimental protocol, data analysis, and expected outcomes.

Introduction: The Role of TNKS2 in Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[5] Its dysregulation is implicated in numerous cancers.[1] A key event in this pathway is the regulation of β-catenin levels by a "destruction complex," which includes Axin, APC, GSK3, and CK1.[5][6]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They promote Wnt signaling by targeting Axin for poly(ADP-ribosyl)ation (PARsylation), which leads to Axin's ubiquitination and subsequent degradation.[6][7] The degradation of Axin, the concentration-limiting component of the destruction complex, destabilizes the complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes.[5][7]

This compound is a potent and selective small molecule inhibitor of TNKS2.[8][9] By inhibiting the enzymatic activity of TNKS2, it prevents Axin degradation, thereby stabilizing the destruction complex.[1] This leads to the phosphorylation and degradation of β-catenin, ultimately suppressing Wnt-dependent transcription.[1][6]

The TOP-Flash (TCF-dependent reporter) assay provides a quantitative readout of this signaling cascade. The TOP-Flash plasmid contains multiple TCF/LEF binding sites upstream of a firefly luciferase reporter gene.[10][11] In the presence of active Wnt signaling (high nuclear β-catenin), TCF/LEF transcription factors bind to these sites and drive luciferase expression. Conversely, inhibition of the pathway by agents like this compound results in decreased luciferase activity.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of intervention for this compound.

Figure 1: Wnt/β-catenin Pathway and this compound Mechanism. this compound inhibits TNKS2, stabilizing Axin and the destruction complex, which promotes β-catenin degradation and suppresses Wnt target gene transcription.

Quantitative Data: Inhibitor Potency

The inhibitory concentration (IC50) is a key metric for compound potency. This compound demonstrates high selectivity for TNKS2.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | TNKS2 | Enzymatic Assay | 22 nM | [8][9] |

| TNKS1/2-IN-2 | TNKS1 | Enzymatic Assay | 4 nM | [12] |

| TNKS2 | Enzymatic Assay | 63 nM | [12] | |

| A549 cells | Proliferation Assay | 39.5 nM | [12] | |

| H292 cells | Proliferation Assay | 12.8 nM | [12] | |

| XAV-939 | TNKS1 | Cell-free Assay | 11 nM | [13] |

| TNKS2 | Cell-free Assay | 4 nM | [13] | |

| NVP-TNKS656 | TNKS2 | Enzymatic Assay | 6 nM | [13] |

Experimental Protocol

This protocol outlines the steps for a dual-luciferase TOP-Flash reporter assay in a 96-well format. Optimization of cell number, reagent concentrations, and incubation times is recommended for specific cell lines and experimental conditions.[14][15]

Materials and Reagents

-

Cell Line: HEK293T, SW480, or other suitable cell line with an active Wnt pathway.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Plasmids:

-

Transfection Reagent: Lipofectamine 2000, FuGENE HD, or similar.

-

Compound: this compound (dissolved in DMSO to create a 10 mM stock solution).

-

Assay Plate: White, clear-bottom 96-well cell culture plates.[17]

-

Reagents:

-

Wnt3a conditioned media or recombinant Wnt3a (for pathway stimulation, if necessary).

-

GSK3 inhibitor like CHIR99021 (as a positive control for pathway activation).[4]

-

Dual-Luciferase® Reporter Assay System (e.g., Promega E1910).

-

-

Equipment:

-

Standard cell culture incubator (37°C, 5% CO2).

-

Luminometer capable of reading 96-well plates.

-

Experimental Workflow Diagram

Figure 2: TOP-Flash Assay Experimental Workflow. A typical timeline for performing the assay, from cell seeding to data analysis.

Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture and maintain your chosen cell line under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.[14]

-

Trypsinize and count the cells.

-

Seed the cells into a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 20,000-30,000 cells per well in 100 µL of medium).[10] The goal is to reach 70-80% confluency at the time of transfection.

-

Incubate overnight (18-24 hours) at 37°C, 5% CO2.

Day 2: Transfection

-

For each well, prepare the DNA transfection mix. A common ratio is 100 ng of TOP-Flash (or FOP-Flash) and 5-10 ng of the Renilla control plasmid.[16]

-

Dilute the plasmids and the transfection reagent in serum-free medium according to the manufacturer's protocol.

-

Incubate the DNA-lipid complexes at room temperature for the recommended time (e.g., 20 minutes).

-

Add the transfection mix dropwise to each well. Gently rock the plate to mix.

-

Return the plate to the incubator for 24 hours.

Day 3: Compound Treatment

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test for an initial IC50 determination would be from 1 nM to 10 µM.

-

Include the following controls:

-

Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).

-

Unstimulated Control: Cells with reporter plasmids but no treatment.

-

Stimulated Control (Optional): If studying inhibition of activated signaling, treat with Wnt3a or a GSK3 inhibitor like CHIR99021.[4][18]

-

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound dilution or control.

-

Return the plate to the incubator for 24 hours. This incubation time may require optimization.

Day 4: Dual-Luciferase Assay

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Remove the culture medium from the wells.

-

Wash the cells once with 100 µL of 1x PBS.

-

Add 20-50 µL of 1x Passive Lysis Buffer to each well.

-

Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

-

Following the Dual-Luciferase Assay System protocol:

-

Add 50-100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity (TOP/FOP-Flash signal). Read the luminescence on a plate reader.

-

Add 50-100 µL of Stop & Glo® Reagent to each well. This quenches the firefly reaction and initiates the Renilla luciferase reaction.

-

Read the Renilla luminescence.

-

Data Analysis

-

Normalization: For each well, divide the firefly luciferase reading (TOP or FOP) by the corresponding Renilla luciferase reading. This ratio (RLU - Relative Light Units) corrects for variations in transfection efficiency and cell number.[10]

-

Normalized Ratio = Firefly Luminescence / Renilla Luminescence

-

-

Calculate Specific Wnt Activity: To determine the specific TCF/LEF-dependent activity, calculate the ratio of the normalized TOP-Flash signal to the normalized FOP-Flash signal (T/F ratio).[10]

-

T/F Ratio = Normalized TOP Ratio / Normalized FOP Ratio

-

-

Determine Fold Change: Normalize all T/F ratio values to the vehicle-treated control to determine the fold change in Wnt signaling.

-

Fold Change = (T/F Ratio of Treated Sample) / (T/F Ratio of Vehicle Control)

-

-

IC50 Calculation: Plot the fold change against the log of the this compound concentration. Use a non-linear regression analysis (four-parameter variable slope) to calculate the IC50 value.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Luciferase Signal | - Low transfection efficiency.- Insufficient cell number.- Inactive assay reagent. | - Optimize transfection reagent and DNA ratio.- Increase cell seeding density.[17]- Use fresh or properly stored assay reagents. |

| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes.- Avoid using the outermost wells of the plate.[14] |

| No Inhibition by this compound | - Compound is inactive.- Cell line is not responsive to Wnt pathway modulation.- Insufficient incubation time. | - Verify compound integrity and concentration.- Confirm Wnt pathway activity in your cell line using a positive control (e.g., CHIR99021).- Perform a time-course experiment (e.g., 12, 24, 48 hours). |

| High FOP-Flash Signal | - Promoter leakiness.- Non-specific transcription factor binding. | - This is expected to some degree; the key is the T/F ratio.[10]- Ensure the minimal promoter in the reporter is suitable for your cell line. |

References

- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biology.stackexchange.com [biology.stackexchange.com]

- 4. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jcancer.org [jcancer.org]

- 11. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. biocompare.com [biocompare.com]

- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]

- 17. selectscience.net [selectscience.net]

- 18. scielo.br [scielo.br]

Application Notes and Protocols for Assessing Cell Viability using Tnks-2-IN-2 in a Colony Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term viability and proliferative capacity of single cells. This technique is particularly valuable in cancer research and drug development to determine the cytotoxic or cytostatic effects of novel therapeutic compounds. This document provides a detailed protocol for utilizing the colony formation assay to evaluate the efficacy of Tnks-2-IN-2, a small molecule inhibitor of Tankyrase-2 (TNKS2).

Tankyrase-2 is a member of the poly (ADP-ribose) polymerase (PARP) family of enzymes and plays a crucial role in the Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is implicated in the development and progression of numerous cancers.[1] this compound inhibits TNKS2, leading to the stabilization of Axin, a key component of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, thereby downregulating Wnt signaling and inhibiting the proliferation of cancer cells dependent on this pathway.[1]

These application notes provide a comprehensive guide for researchers to effectively employ the colony formation assay to quantify the impact of this compound on cancer cell viability and clonogenic survival.

Signaling Pathway and Experimental Rationale

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in components of this pathway lead to its constitutive activation, promoting uncontrolled cell growth.

Caption: Wnt/β-catenin Signaling Pathway and the Action of this compound.

By inhibiting Tankyrase-2, this compound prevents the degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex. A stable destruction complex actively phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in cytoplasmic β-catenin levels prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that drive cell proliferation. The colony formation assay provides a robust readout of this inhibition by measuring the long-term impact on a cell's ability to divide and form a colony.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Cancer cell lines with known Wnt pathway dependency (e.g., COLO-320DM, SW403, DLD-1).[2][3]

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: 0.25% or 0.05% as appropriate for the cell line.

-

6-well or 12-well tissue culture plates. [4]

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.[5]

-

Staining Solution: 0.5% crystal violet in 25% methanol.

-

DMSO: Vehicle control.

Experimental Workflow

Caption: Experimental Workflow for the Colony Formation Assay.

Detailed Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and neutralize with complete medium.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

Dilute the cell suspension to the desired seeding density (typically 200-1000 cells/well for a 6-well plate, this may require optimization for each cell line).

-

Seed the cells into the wells of the culture plates and incubate for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range, based on data from other tankyrase inhibitors, is 0.1 µM to 10 µM.[6] A vehicle control (DMSO) at the highest concentration used for the inhibitor should be included.

-

After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 10-14 days.

-

Replace the medium with freshly prepared inhibitor-containing or vehicle control medium every 2-3 days to ensure compound stability and nutrient availability.[7]

-

-

Fixation and Staining:

-

After the incubation period, when visible colonies have formed in the control wells, aspirate the medium.

-

Gently wash the wells twice with PBS.

-

Add the fixation solution to each well and incubate for 10-20 minutes at room temperature.[5]

-

Aspirate the fixation solution and wash the wells again with PBS.

-

Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 20-30 minutes at room temperature.

-

Carefully remove the staining solution and wash the wells with water until the background is clear.

-

Allow the plates to air dry completely.

-

-

Colony Counting and Data Analysis:

-

Image the dried plates using a scanner or a camera.

-

Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be performed manually or using automated software (e.g., ImageJ).

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

-

Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%

-

Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE/100))

-

-

Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of colony formation).

-

Data Presentation

The quantitative data from the colony formation assay should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of this compound on Colony Formation in Wnt-Dependent Cancer Cell Lines (Illustrative Data)

| Cell Line | Treatment (µM) | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction | % Inhibition of Colony Formation |

| COLO-320DM | Vehicle (DMSO) | 45.2 | 226 ± 15 | 1.00 | 0 |

| 0.1 | - | 181 ± 12 | 0.80 | 20 | |

| 0.5 | - | 115 ± 9 | 0.51 | 49 | |

| 1.0 | - | 63 ± 7 | 0.28 | 72 | |

| 5.0 | - | 18 ± 4 | 0.08 | 92 | |

| 10.0 | - | 2 ± 1 | 0.01 | 99 | |

| SW403 | Vehicle (DMSO) | 52.8 | 264 ± 20 | 1.00 | 0 |

| 0.1 | - | 224 ± 18 | 0.85 | 15 | |

| 0.5 | - | 140 ± 11 | 0.53 | 47 | |

| 1.0 | - | 71 ± 8 | 0.27 | 73 | |

| 5.0 | - | 24 ± 5 | 0.09 | 91 | |

| 10.0 | - | 5 ± 2 | 0.02 | 98 |

Note: This table presents illustrative data. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of the this compound batch.

Conclusion

The colony formation assay is a robust and sensitive method to assess the long-term effects of this compound on cell viability and proliferation. By following the detailed protocol outlined in these application notes, researchers can effectively quantify the dose-dependent inhibition of clonogenic survival in Wnt-driven cancer cell lines. The provided diagrams and data presentation format will aid in the clear interpretation and communication of experimental findings, contributing to the preclinical evaluation of this compound as a potential anti-cancer therapeutic.

References

- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tnks-2 Inhibitors in In Vivo Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase-2 (TNKS2), a member of the poly (ADP-ribose) polymerase (PARP) family of enzymes, has emerged as a promising therapeutic target in oncology. TNKS2 plays a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Inhibition of TNKS2 leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, thereby attenuating Wnt signaling and inhibiting the proliferation of cancer cells dependent on this pathway. These application notes provide an overview of the in vivo application of Tnks-2 inhibitors in mouse xenograft models, including dosage information for representative compounds and detailed experimental protocols.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Tankyrase-2 inhibitors modulate the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a destruction complex comprising Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates target gene expression, promoting cell proliferation. Tankyrase-2 PARsylates Axin, marking it for degradation. By inhibiting TNKS2, compounds like Tnks-2-IN-2 prevent Axin degradation, thereby promoting the destruction of β-catenin and suppressing Wnt-driven tumorigenesis.

Caption: Wnt signaling and TNKS2 inhibition.

Quantitative Data for Representative Tankyrase-2 Inhibitors

While specific data for this compound is not publicly available, the following table summarizes in vivo dosage and administration for other well-characterized Tankyrase-2 inhibitors in mouse xenograft models. This information can serve as a starting point for designing studies with novel inhibitors like this compound.

| Compound | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |

| G007-LK | COLO-320DM, SW403 | Nude | 20 mg/kg | Intraperitoneal (i.p.) | Twice daily | [1] |

| G007-LK | HeLa | BALB/c nude | 30 mg/kg | Intraperitoneal (i.p.) | Once daily, 5 days/week for 4 weeks | [2] |

| OM-153 | COLO 320DM | CB17-SCID | 0.33–10 mg/kg | Oral (p.o.) | Twice daily | [3][4][5] |

| NVP-TNKS656 | MMTV-Wnt1 tumors | Athymic nude | 350 mg/kg | Oral (p.o.) | Not specified | [6] |

Experimental Protocol: In Vivo Mouse Xenograft Study

This protocol provides a generalized framework for evaluating the efficacy of a Tankyrase-2 inhibitor in a subcutaneous mouse xenograft model.

Materials

-

Human cancer cell line with activated Wnt signaling (e.g., COLO-320DM, SW403)

-

Immunocompromised mice (e.g., BALB/c nude, NOD-SCID)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Tankyrase-2 inhibitor (e.g., this compound)

-

Vehicle solution for inhibitor formulation (e.g., for G007-LK: 20% DMSO, 20% Cremophor EL, 10% ethanol, 50% PBS[2])

-

Calipers

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles

Experimental Workflow

Caption: In vivo xenograft experimental workflow.

Procedure

-

Cell Culture and Preparation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase.

-

Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 2 x 10^6 cells in 100 µL[2]).

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Measurement:

-

Allow tumors to establish and grow.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Randomization and Grouping:

-

Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (n=8-10 mice per group is common).

-

-

Inhibitor Formulation and Administration:

-

Prepare the Tankyrase-2 inhibitor in the appropriate vehicle on each day of dosing. The formulation for G007-LK is 20% DMSO, 20% Cremophor EL, 10% ethanol, and 50% PBS.[2]

-

Administer the inhibitor or vehicle control to the respective groups via the chosen route (e.g., i.p. injection or oral gavage) and schedule.

-

-

Monitoring:

-

Continue to measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

-

Monitor the general health of the animals daily.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (e.g., after 3-4 weeks of treatment) or when tumors reach a predetermined maximum size, euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis:

-

Analyze the tumor growth data and endpoint tumor weights to determine the statistical significance of the inhibitor's anti-tumor effect compared to the vehicle control group.

-

Conclusion

Tankyrase-2 inhibitors represent a promising class of targeted therapies for cancers with aberrant Wnt/β-catenin signaling. The provided data and protocols for representative compounds offer a valuable resource for researchers designing and conducting in vivo xenograft studies with novel Tnks-2 inhibitors. Careful consideration of the dosage, administration route, and formulation is critical for achieving meaningful and reproducible results in preclinical cancer models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. In vivo xenograft study [bio-protocol.org]

- 3. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New article: The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - Hybrid Technology Hub [med.uio.no]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Establishing Organoid Cultures to Test Tnks-2-IN-2 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tissue.[1][2] This makes them powerful preclinical models for studying disease and testing the efficacy of therapeutic compounds.[3] This document provides detailed application notes and protocols for establishing colorectal cancer (CRC) organoid cultures to evaluate the efficacy of Tnks-2-IN-2, a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[4][5]

Tankyrases are members of the poly (ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway.[6][7] In many cancers, including a majority of colorectal cancers, aberrant Wnt signaling is a critical driver of tumor initiation and progression.[8] this compound inhibits the degradation of Axin, a key component of the β-catenin destruction complex, leading to the suppression of Wnt signaling.[6][7] These protocols will guide researchers through the process of generating CRC organoids, treating them with this compound, and assessing the inhibitor's efficacy through various assays.

Data Presentation

Table 1: this compound Inhibitor Profile

| Parameter | Value | Reference |

| Target(s) | TNKS1, TNKS2 | [4][5] |

| IC50 (TNKS1) | 10 nM | [4][5] |

| IC50 (TNKS2) | 7 nM | [4][5] |

| IC50 (PARP1) | 710 nM | [4][5] |

| Mechanism of Action | Inhibition of poly-ADP-ribosylation of Axin, leading to Axin stabilization and subsequent β-catenin degradation. | [6][7] |

| Stock Solution | Dissolve in DMSO. Store at -20°C for up to 1 month or -80°C for up to 6 months. | [4] |

Table 2: Colorectal Cancer Organoid Culture and Seeding Densities

| Parameter | Recommendation | Reference |